Phenyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

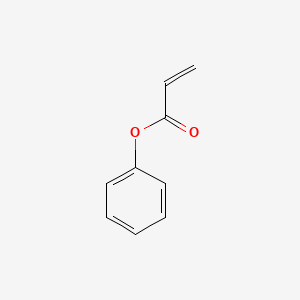

Structure

3D Structure

Properties

IUPAC Name |

phenyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQQYDMVSCOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28133-04-2 | |

| Record name | Poly(phenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28133-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061328 | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-41-7 | |

| Record name | Phenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76Z7HU35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of phenyl acrylate, a versatile aromatic monomer. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, with a focus on delivering precise data and actionable experimental protocols.

Core Properties of this compound

This compound is a colorless to light yellow liquid that serves as a valuable building block in the synthesis of specialty polymers. Its phenyl group imparts notable characteristics such as enhanced UV absorption, increased rigidity, improved thermal stability, and greater hydrophobicity to the resulting polymers.[1][2] These properties make it a monomer of interest in the formulation of advanced coatings, high-performance adhesives, optical polymers with a high refractive index, and robust resins and composites.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₈O₂ | [3] | |

| Molecular Weight | 148.16 | g/mol | [3] |

| Density | 1.076 | g/cm³ | [4] |

| Boiling Point | 89 - 90 | °C at 12 mmHg | [4] |

| Melting Point (Predicted) | -1.80 | °C | [4] |

| Refractive Index | 1.518 - 1.521 | at 20°C | [2] |

| Flash Point | 88 | °C | |

| Solubility | Insoluble in water. Soluble in ketones, esters, and aromatic hydrocarbons. | [4] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available for review. |

| ¹³C NMR | Spectra available for review.[5] |

| Infrared (IR) | The spectrum is dominated by the characteristic peaks of the ester group, including the C=O stretch (around 1730 cm⁻¹), C-C-O stretch, and O-C-C stretch.[6] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 148.[3] |

Synthesis and Polymerization Protocols

Detailed methodologies for the synthesis and polymerization of this compound are essential for its practical application in research and development.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general procedure can be adapted from the synthesis of similar compounds like phenyl methacrylate.[7] The following is a representative protocol for the esterification reaction to produce this compound.

Reaction: Acryloyl chloride reacts with phenol in the presence of a base to yield this compound.

Materials:

-

Acryloyl chloride

-

Phenol

-

Triethylamine

-

Anhydrous dichloromethane

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with dilute hydrochloric acid to remove excess triethylamine.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of this compound

RAFT polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers of this compound.[3] The following is a typical protocol for the RAFT aqueous emulsion polymerization of this compound.[3]

Materials:

-

This compound (PhA) monomer

-

Poly(dimethyl acrylamide) (PDMAC) macro-chain transfer agent (macro-CTA)

-

Initiator (e.g., a water-soluble azo initiator like VA-044)

-

Deionized water

Procedure:

-

In a Schlenk flask, dissolve the PDMAC macro-CTA in deionized water.

-

Add the this compound monomer to the solution.

-

Add the initiator to the reaction mixture.

-

Seal the flask and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes while cooling in an ice bath.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time to achieve high monomer conversion.

-

Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Characterize the resulting polymer for its molecular weight and dispersity using techniques like gel permeation chromatography (GPC).

Visualizing Experimental Workflows

Diagrams are crucial for understanding the logical flow of experimental processes. Below are Graphviz diagrams illustrating the synthesis and polymerization workflows.

Caption: Workflow for the synthesis of this compound via esterification.

References

- 1. This compound | C9H8O2 | CID 61242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:937-41-7 | Chemsrc [chemsrc.com]

- 3. This compound is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. specialchem.com [specialchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. PHENYL METHACRYLATE synthesis - chemicalbook [chemicalbook.com]

Phenyl Acrylate: A Comprehensive Technical Guide to its Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl acrylate, a significant aromatic acrylate monomer. The document details its chemical structure, analytical methodologies for its characterization, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

This compound, with the IUPAC name phenyl prop-2-enoate, is a colorless to light yellow liquid.[1] It is characterized by a phenyl group attached to an acrylate backbone, a structural feature that imparts enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[2][3] This monomer is utilized in the formulation of specialty polymers, coatings, adhesives, and optical materials, contributing to improved chemical and mechanical resistance.[2][3]

| Property | Value | Reference |

| CAS Number | 937-41-7 | [1][4][5][6][7] |

| Molecular Formula | C₉H₈O₂ | [1][5][6][7][8] |

| Molecular Weight | 148.16 g/mol | [1][4][5][8] |

| IUPAC Name | phenyl prop-2-enoate | [4][6][8] |

| SMILES | C=CC(=O)OC1=CC=CC=C1 | [1][6][9] |

| Density | 1.076 g/cm³ | [1][9] |

| Boiling Point | 89-90 °C at 12 mmHg | [1] |

| Refractive Index | 1.518 - 1.521 | [1][2] |

| Solubility | Insoluble in water | [1][10] |

Analytical Characterization

A variety of analytical techniques are employed for the comprehensive analysis of this compound and its polymers.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

FT-IR : Identifies functional groups present in the molecule. Spectra for this compound are available in public databases.[1]

-

-

Mass Spectrometry (MS) :

Chromatographic Techniques

Chromatography is essential for the separation, identification, and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC) : A primary method for the determination of this compound, particularly in complex matrices like plastic food contact materials.[8][15][16] It is often preferred over gas chromatography to avoid potential thermal degradation of the analyte.[8][15]

-

Gas Chromatography (GC) and GC-MS : While susceptible to issues from high temperatures, GC and GC-MS can be used for the analysis of acrylates.[8]

-

Gel Permeation Chromatography (GPC) : Employed to determine the molecular weight distributions of polymers derived from this compound.[5][10]

Other Analytical Methods

-

Scanning Electron Microscopy (SEM) : Used to study the surface morphology of materials, such as monolithic columns made from this compound copolymers.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

One common method for the synthesis of this compound involves the dehydration reaction of acrylic acid with a phenolic compound.

Protocol: Acid-Catalyzed Esterification [9]

-

Reactants : Acrylic acid and a compound with a phenolic hydroxyl group are used as starting materials.

-

Catalyst : An acid catalyst such as sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid is employed.

-

Reaction Conditions : The reaction is conducted at a temperature of at least 110°C.

-

Inhibition of Polymerization : To prevent the polymerization of the acrylic acid and the resulting ester, air can be introduced into the reaction system.

-

Work-up and Purification :

-

Upon completion of the reaction, the mixture is washed with an aqueous alkali solution to remove the catalyst and unreacted acrylic acid and phenolic compound.

-

The crude this compound is then purified by distillation or recrystallization to yield a colorless, transparent product.

-

HPLC Analysis of this compound

Protocol: Determination in Plastic Food Contact Materials [8][15][16]

-

Sample Preparation : The plastic sample is extracted with a suitable solvent, such as methanol, using ultrasonication.

-

Chromatographic System :

-

Column : A C18 column, such as a ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm), is commonly used.

-

Mobile Phase : A gradient elution with a mixture of water and acetonitrile is employed.

-

Detector : A Diode Array Detector (DAD) is used for detection.

-

-

Analysis : The extracted sample is injected into the HPLC system. The retention time and UV spectrum of the peak corresponding to this compound are compared with those of a standard for identification and quantification.

Biological Relevance and Applications

While this compound itself is primarily a monomer for polymer synthesis, polymers derived from it have shown potential in biomedical applications.

ROS-Responsive Drug Delivery

Poly(thioether this compound)-based micelles have been developed as a drug delivery system that responds to reactive oxygen species (ROS).[17] Elevated levels of ROS are characteristic of certain disease states, including cancer.[17]

Mechanism of Action :

-

The thioether moiety in the polymer is stable under normal physiological conditions.

-

In the presence of increased ROS levels, the thioether is oxidized.

-

This oxidation triggers a significant increase in the hydrolysis rate of the adjacent ester bond.

-

The accelerated hydrolysis leads to the breakdown of the micellar structure and the release of the encapsulated drug specifically at the site of elevated ROS.

This targeted release mechanism demonstrates the potential of this compound-based polymers in the development of advanced drug delivery systems for diseases characterized by oxidative stress.

References

- 1. This compound | C9H8O2 | CID 61242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl methacrylate | C10H10O2 | CID 75121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Novel monolithic poly(this compound-co-1,4-phenylene diacrylate) capillary columns for biopolymer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]

- 6. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. EP0165529A1 - Process for producing phenyl methacrylate or acrylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. publications.iupac.org [publications.iupac.org]

- 12. Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.uva.nl [pure.uva.nl]

- 14. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]

- 17. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of Phenyl Acrylate from Phenol and Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenyl acrylate, a valuable monomer in the development of advanced polymers for various applications, including specialty coatings, high-performance adhesives, and optical materials.[1] The synthesis primarily focuses on the direct esterification of phenol and acrylic acid, a process that, while challenging, offers a direct and atom-economical route to the desired product. This document details various synthetic methodologies, presents quantitative data for process optimization, and provides explicit experimental protocols.

Introduction to this compound

This compound is an aromatic acrylate monomer that polymerizes to form polymers with desirable properties such as high refractive index, low hygroscopicity, and enhanced thermal stability.[2] These characteristics make it a crucial component in the formulation of materials for optical applications, electronics, and as a component in copolymers for drug delivery systems. The synthesis of this compound, however, is not without its challenges, primarily the lower reactivity of phenols compared to aliphatic alcohols in esterification reactions and the propensity of acrylic acid and its esters to undergo polymerization at elevated temperatures.[2][3][4][5]

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct esterification of phenol with acrylic acid and the reaction of phenol with more reactive acrylic acid derivatives.

Direct Esterification of Phenol and Acrylic Acid

The direct esterification of a carboxylic acid and an alcohol, known as Fischer esterification, is a well-established reaction. However, the direct esterification of phenols is generally more difficult due to the lower nucleophilicity of the phenolic hydroxyl group.[3][4] The reaction is an equilibrium process, and to achieve reasonable yields, the equilibrium must be shifted towards the product side, typically by removing the water formed during the reaction.[2]

The direct synthesis of this compound from phenol and acrylic acid is typically carried out at elevated temperatures (at least 110°C) in the presence of a strong acid catalyst.[2]

Key considerations for direct esterification:

-

Catalysts: Strong Brønsted acids are the most common catalysts. These include sulfuric acid, p-toluenesulfonic acid (p-TSA), and a combination of sulfuric acid and boric acid.[2] The use of solid acid catalysts is also an area of interest to simplify catalyst removal and reduce corrosive waste streams.

-

Temperature: High reaction temperatures are necessary to achieve a reasonable reaction rate. However, temperatures that are too high can lead to unwanted side reactions and polymerization of the acrylic acid and this compound.[2]

-

Water Removal: To drive the equilibrium towards the formation of the ester, the water produced during the reaction must be removed. This is often achieved by azeotropic distillation using a suitable solvent like xylene or toluene.[6]

-

Polymerization Inhibition: Acrylic acid and its esters are prone to polymerization, especially at the high temperatures required for esterification. To prevent this, a polymerization inhibitor is often added to the reaction mixture. The introduction of air into the reaction system can also serve to inhibit polymerization.[2]

Synthesis via Acrylic Acid Derivatives

To circumvent the challenges of direct esterification, more reactive derivatives of acrylic acid can be used. These methods often proceed under milder conditions and can provide higher yields.

-

Using Acryloyl Chloride: Phenol can react with acryloyl chloride to form this compound. This reaction is typically faster and more complete than direct esterification. However, acryloyl chloride is more expensive, corrosive, and moisture-sensitive, and the reaction produces hydrogen chloride as a byproduct, which needs to be neutralized.[3][4]

-

Using Acrylic Anhydride: Acrylic anhydride is another reactive derivative that can be used to synthesize this compound from phenol. This reaction is generally less vigorous than with acryloyl chloride and produces acrylic acid as a byproduct.

Data Presentation: Comparative Analysis of Catalysts and Conditions for Direct Esterification

The following tables summarize quantitative data from various reported methods for the synthesis of this compound and its methacrylate analogue, providing a basis for comparison and process optimization.

Table 1: Comparison of Catalysts for the Synthesis of Phenyl Methacrylate from Phenol and Methacrylic Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid & Boric Acid | Xylene | 150 | 10 | 73 | [6] |

| Sulfuric Acid | Xylene | 150 | 15 | 68 | [6] |

| p-Toluenesulfonic Acid | Xylene | 150 | 15 | 60 | [6] |

| Polyphosphoric Acid | - | - | - | 55 | [2][6] |

Table 2: Synthesis of this compound from Phenol and Acrylic Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid & Boric Acid | Xylene | 150 | - | 65 | [6] |

Experimental Protocols

Protocol for Direct Esterification of Phenol with Acrylic Acid

This protocol is adapted from a patented procedure for the synthesis of phenyl (meth)acrylates.[6]

Materials:

-

Phenol

-

Acrylic Acid

-

Sulfuric Acid (concentrated)

-

Boric Acid

-

Xylene (or another suitable solvent for azeotropic water removal)

-

Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

-

Sodium hydroxide solution (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus or a similar setup for azeotropic water removal

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Thermometer

-

Separatory funnel

Procedure:

-

To the three-necked flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add phenol, acrylic acid, xylene, and a polymerization inhibitor.

-

With stirring, carefully add the acid catalyst (e.g., a mixture of sulfuric acid and boric acid).

-

Heat the mixture to reflux (approximately 150°C for xylene) and continuously remove the water that is formed via the Dean-Stark trap.

-

Introduce a slow stream of air into the reaction mixture throughout the reaction to further inhibit polymerization.[2]

-

Monitor the progress of the reaction by analyzing aliquots (e.g., by GC or TLC) until the desired conversion is achieved.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it several times with an aqueous sodium hydroxide solution to remove the acid catalyst and unreacted acrylic acid and phenol.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Reaction Mechanism and Visualization

The direct acid-catalyzed esterification of phenol with acrylic acid follows the general mechanism of Fischer esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0165529A1 - Process for producing phenyl methacrylate or acrylate - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. US20030069440A1 - Preparation of acrylic polyols - Google Patents [patents.google.com]

Phenyl Acrylate: A Comprehensive Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate (CAS Number: 937-41-7) is an aromatic ester of acrylic acid. It is a colorless to light yellow liquid utilized in the synthesis of various polymers and as a component in chemical manufacturing. A thorough understanding of its safety profile is paramount for its handling and application in research and development. This guide provides a detailed overview of the safety data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 937-41-7 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 89-90 °C at 10 mmHg |

| Density | 1.078 g/mL at 25 °C |

Toxicological Data

This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It is also recognized as being toxic to aquatic life with long-lasting effects. The following sections detail the available toxicological data.

Acute Toxicity

| Endpoint | Route | Species | Value | Classification |

| LD₅₀ | Oral | Rat | > 2000 mg/kg | Not Classified |

| LD₅₀ | Dermal | Rabbit | > 2000 mg/kg | Not Classified |

| LC₅₀ | Inhalation | Rat | No data available | - |

Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Irritant | Category 2 |

| Eye Irritation | Rabbit | Serious eye irritation | Category 2A |

| Respiratory Irritation | - | May cause respiratory irritation | Category 3 (Specific Target Organ Toxicity - Single Exposure) |

| Skin Sensitization | - | No data available | - |

Aquatic Toxicity

| Endpoint | Species | Value |

| LC₅₀ (96h) | Fish | No specific data available for this compound. Acrylates as a class are known to be toxic to aquatic life. |

| EC₅₀ (48h) | Daphnia magna | No specific data available for this compound. |

| EC₅₀ (72h) | Algae | No specific data available for this compound. |

Experimental Protocols

Detailed experimental methodologies for assessing the safety of chemicals are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the standard protocols relevant to the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A study was conducted to assess the acute dermal irritation potential of this compound in rabbits.[1]

-

Test Animals: Three healthy young adult New Zealand White rabbits were used.

-

Procedure: A dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin on each animal. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Results: The study reported no signs of dermal irritation or corrosion in any of the animals, with a mean score of 0 for both erythema and edema across all observation points.[1]

Note on Contradictory Findings: It is important to note that while the cited study found no skin irritation, multiple Safety Data Sheets (SDS) classify this compound as a skin irritant (Category 2). This discrepancy may arise from variations in study conditions, impurities in the tested material, or different interpretation criteria. Therefore, it is prudent to handle this compound as a potential skin irritant.

Acute Eye Irritation/Corrosion (General Protocol based on OECD Guideline 405)

While a specific study on this compound was not found, the standard protocol for assessing eye irritation is as follows:

-

Test Animals: Typically, three healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored.

-

Classification: Based on the severity and reversibility of the observed effects, the substance is classified for its eye irritation potential. This compound is classified as causing serious eye irritation.

Safety, Handling, and Disposal

Given its hazardous properties, strict safety measures must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

After Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and experimental evaluation of this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: OECD 404 Skin Irritation Test Workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(phenyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenyl acrylate) (PPhA) is a vinyl polymer of significant interest in materials science and various advanced applications. Characterized by a phenyl group attached to the acrylate backbone, PPhA exhibits a unique combination of thermal stability, optical properties, and chemical resistance. This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(this compound), detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields who are exploring the potential of this versatile polymer.

Core Physical and Chemical Properties

Poly(this compound) possesses a range of properties that make it suitable for specialized applications, including coatings, adhesives, and optical materials.[1] The presence of the aromatic phenyl group imparts enhanced UV absorption, rigidity, thermal stability, and hydrophobicity.[1]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for poly(this compound).

| Property | Value | Test Condition/Method |

| Molecular Formula | (C₉H₈O₂)n | - |

| Density | 1.21 g/cm³ | 20 °C |

| Refractive Index (n_D) | 1.571 | 20 °C |

| Glass Transition Temperature (T_g) | 50 °C (323 K) | DSC |

| Property | Value Range/Typical Values | Test Condition/Method |

| Number-Average Molecular Weight (M_n) | Typically in the range of 10,000 - 100,000 g/mol , depending on synthesis conditions. | GPC |

| Weight-Average Molecular Weight (M_w) | Varies with synthesis, generally higher than M_n. | GPC |

| Polydispersity Index (PDI) | Typically > 1.1, can be controlled with techniques like RAFT polymerization. | GPC |

| Property | Soluble In | Insoluble In |

| Solubility | Tetrahydrofuran (THF), Chloroform, Toluene, Acetone, Dichloromethane | Water, Alcohols (Methanol, Ethanol) |

| Property | Observation | Test Condition/Method |

| Thermal Decomposition | The onset of thermal decomposition for polyacrylates generally occurs above 200°C. For poly(N-phenyl acrylamide), a related polymer, initial degradation is observed below 190°C with a multi-step degradation process at higher temperatures.[2] | TGA |

| Property | Typical Value Range for Polyacrylates | Note |

| Tensile Strength | Varies widely depending on specific acrylate and molecular weight. For some cross-linked polyacrylates, it can be in the range of 1-10 MPa. | Specific data for poly(this compound) homopolymer is not readily available. |

| Elongation at Break | Can range from <10% for rigid acrylates to >100% for elastomeric formulations. | Specific data for poly(this compound) homopolymer is not readily available. |

| Young's Modulus | Typically in the GPa range for rigid polyacrylates. | Specific data for poly(this compound) homopolymer is not readily available. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(this compound) are crucial for reproducible research and development.

Synthesis of Poly(this compound) via Free Radical Polymerization

Objective: To synthesize poly(this compound) using a conventional free radical polymerization technique.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

This compound monomer is dissolved in toluene in a reaction flask.

-

AIBN is added to the solution. The concentration of the initiator will influence the final molecular weight of the polymer.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

-

The flask is sealed and placed in a preheated oil bath at a temperature typically between 60-80 °C to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time (e.g., 6-24 hours).

-

After the desired time, the polymerization is quenched by cooling the flask in an ice bath.

-

The polymer is isolated by precipitation in a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Characterization of Poly(this compound)

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the synthesized poly(this compound).

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

Experimental Conditions:

-

Mobile Phase: Tetrahydrofuran (THF) is a common solvent for poly(this compound).

-

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for separating the expected molecular weight range.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The analysis is usually performed at or near ambient temperature (e.g., 30-40 °C).

-

Calibration: The system is calibrated using narrow molecular weight distribution polystyrene standards.[3]

-

Sample Preparation: A dilute solution of the poly(this compound) sample is prepared in the mobile phase (THF) and filtered through a syringe filter (e.g., 0.45 µm) before injection.

2. Glass Transition Temperature (T_g) Determination by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of poly(this compound).

Instrumentation: A differential scanning calorimeter.

Procedure:

-

A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample is subjected to a heat-cool-heat cycle to erase the thermal history of the material. For example:

-

First Heating Scan: Heat from room temperature to a temperature above the expected T_g (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample to a temperature below the expected T_g (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan.

-

-

The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[4]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of poly(this compound) via free radical polymerization.

Relationship between Synthesis and Characterization

Caption: Logical flow from synthesis parameters to the characterization of poly(this compound) properties.

References

Understanding the Glass Transition Temperature of Poly(phenyl acrylate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glass transition temperature (Tg) is a critical parameter in polymer science, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(phenyl acrylate) (PPA), a polymer with significant potential in various applications including drug delivery systems, a thorough understanding of its Tg is paramount for predicting its behavior, processing, and performance. This technical guide provides a comprehensive overview of the glass transition temperature of poly(this compound), including experimental data, detailed methodologies for its determination, and a discussion of the key factors influencing this crucial thermal property.

Introduction to the Glass Transition Temperature of Poly(this compound)

Poly(this compound) is an amorphous polymer characterized by the presence of a phenyl group attached to the acrylate backbone. This bulky side group significantly influences the polymer's physical and thermal properties, most notably its glass transition temperature. The Tg of a polymer is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to transition from a rigid, glassy state to a more pliable, rubbery state.[1] This transition is accompanied by significant changes in properties such as modulus, heat capacity, and thermal expansion.

A reported value for the glass transition temperature of poly(this compound) is approximately 50 °C . However, it is crucial to recognize that this value is not absolute and can be influenced by a variety of factors, as will be discussed in this guide. Understanding and controlling the Tg of PPA is essential for its application in fields like drug development, where the polymer's mechanical properties and degradation kinetics can be tailored by manipulating its thermal characteristics.

Quantitative Data on the Glass Transition Temperature of Poly(this compound)

The following table summarizes the known and expected values for the glass transition temperature of poly(this compound) and highlights the key factors that can influence its measurement.

| Parameter | Value/Range | Method of Determination | Notes |

| Reported Tg | ~ 50 °C | Not specified | This is a commonly cited value in literature. |

| Molecular Weight (Mn) | Increases with increasing Mn | DSC, DMA, TMA | Higher molecular weight leads to fewer chain ends and reduced free volume, thus increasing the Tg.[2][3] |

| Heating/Cooling Rate | Tg increases with faster heating rates | DSC, DMA, TMA | At higher heating rates, the polymer chains have less time to respond, leading to a shift in the transition to higher temperatures.[4] |

| Measurement Technique | Varies between techniques | DSC, DMA, TMA | DMA is generally more sensitive than DSC for detecting the Tg.[5] The reported Tg can differ depending on whether it's determined from the onset of the storage modulus drop, the peak of the loss modulus, or the peak of the tan delta in a DMA experiment.[6] |

| Tacticity | Higher for syndiotactic PPA | Not specified | Syndiotactic polymers with alternating phenyl groups have more restricted chain mobility compared to atactic or isotactic forms, leading to a higher Tg. |

| Plasticizers | Decreases with addition of plasticizers | DSC, DMA, TMA | Plasticizers increase the free volume between polymer chains, enhancing chain mobility and lowering the Tg.[7] |

Experimental Protocols

A comprehensive understanding of the Tg of poly(this compound) necessitates reproducible and accurate experimental methodologies. This section details the synthesis of PPA and the primary techniques used for its Tg determination.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for synthesizing poly(this compound).

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

This compound monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

-

A reaction flask is charged with the purified this compound monomer and toluene.

-

The desired amount of AIBN initiator is added to the solution.

-

The flask is sealed with a rubber septum and the solution is purged with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen, which can inhibit the polymerization.

-

The reaction mixture is then heated to a specific temperature (typically 60-80 °C) in an oil bath with constant stirring.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.

-

The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated poly(this compound) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a temperature below its Tg (e.g., 40 °C) until a constant weight is achieved.

Determination of Glass Transition Temperature

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The glass transition is observed as a step-like change in the heat capacity.

Protocol:

-

Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: The sample is heated from a temperature well below the expected Tg (e.g., 0 °C) to a temperature above it (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second heating curve to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.

DMA is a highly sensitive technique for determining the Tg by measuring the mechanical response of a material to an oscillatory force as a function of temperature.[5][9] The Tg can be identified from the change in storage modulus (E'), loss modulus (E"), and tan delta (δ).

Protocol:

-

Sample Preparation: A rectangular specimen of poly(this compound) with well-defined dimensions is prepared (e.g., by melt pressing or solution casting).

-

Instrument Setup: The sample is mounted in the DMA instrument using a suitable clamping system, such as a three-point bending or tensile fixture.

-

Test Parameters:

-

Frequency: A fixed frequency of oscillation is applied (e.g., 1 Hz).

-

Strain/Stress: A small, constant strain or stress is applied to the sample within its linear viscoelastic region.

-

Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3 °C/min) covering the glass transition region.

-

-

Data Analysis: The glass transition temperature can be determined from:

-

The onset of the significant drop in the storage modulus (E').

-

The peak of the loss modulus (E") curve.

-

The peak of the tan delta (δ) curve. It is important to specify which of these is reported as the Tg, as they can yield slightly different values.[6]

-

TMA measures the dimensional changes of a material as a function of temperature.[10] The glass transition is detected as a change in the coefficient of thermal expansion (CTE).

Protocol:

-

Sample Preparation: A small, flat sample of poly(this compound) is prepared.

-

Instrument Setup: The sample is placed on the TMA stage, and a probe with a small, constant force is applied to its surface.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5 °C/min) through the glass transition region.

-

Data Analysis: The TMA curve shows a plot of dimension change versus temperature. The glass transition is identified as the temperature at which there is a distinct change in the slope of this curve, indicating a change in the CTE. The Tg is typically determined from the intersection of the tangents to the curve before and after the transition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the glass transition temperature of poly(this compound).

References

- 1. specialchem.com [specialchem.com]

- 2. Molecular Weight affecting the Glass Transition temperature of Polymer | PPTX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. This compound is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]

- 5. eag.com [eag.com]

- 6. pbipolymer.com [pbipolymer.com]

- 7. m.youtube.com [m.youtube.com]

- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scilit.com [scilit.com]

Solubility of Phenyl Acrylate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate (C₉H₈O₂), the ester of acrylic acid and phenol, is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in coatings, adhesives, and drug delivery systems. The solubility of this monomer in various organic solvents is a critical parameter for its effective handling, polymerization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles qualitative information and provides data for structurally similar compounds to offer valuable estimations.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known solubility characteristics of this compound and provides quantitative data for the closely related compound, methyl acrylate, to serve as a practical reference. It is important to note that the solubility of this compound is likely to be high in most common organic solvents, with the exception of water.

| Solvent | This compound Solubility (Qualitative) | Methyl Acrylate Solubility ( g/100 mL at 20°C) (for estimation) |

| Polar Protic Solvents | ||

| Water | Insoluble[1][2] | 5.2 |

| Ethanol | Soluble[3][4] | Miscible[4] |

| Methanol | Soluble[4] | Miscible[4] |

| Polar Aprotic Solvents | ||

| Acetone | Soluble | Miscible[4] |

| Tetrahydrofuran (THF) | Soluble | Miscible |

| Dimethylformamide (DMF) | Soluble | Miscible |

| Ethyl Acetate | Soluble[5] | Miscible |

| Nonpolar Solvents | ||

| Toluene | Soluble[6] | Soluble |

| Xylene | Soluble[6] | Soluble |

| Chloroform | Soluble[5] | Miscible |

| Diethyl Ether | Soluble[3][4] | Miscible[4] |

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a standard method for the gravimetric determination of the solubility of this compound, a liquid, in a given organic solvent.

Materials and Equipment:

-

This compound (stabilized)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or other suitable analytical instrument (optional, for high-precision measurements)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation. It is advisable to determine the necessary equilibration time in preliminary experiments.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any microscopic, undissolved droplets.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent) x 100

-

Safety Precautions:

-

This compound is an irritant to the skin, eyes, and respiratory system.[7][8]

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.[7][9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound | CAS 937-41-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. CAS 1865-29-8: 2-PHENYL-ACRYLIC ACID METHYL ESTER [cymitquimica.com]

- 4. manavchem.com [manavchem.com]

- 5. chembk.com [chembk.com]

- 6. EP0165529A1 - Process for producing phenyl methacrylate or acrylate - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. fishersci.com [fishersci.com]

Phenyl Acrylates: A Comprehensive Technical Guide to Health and Safety Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This in-depth technical guide provides critical health and safety information for the handling of phenyl acrylate (CAS No. 937-41-7). The following sections detail the physical and chemical properties, hazard classifications, personal protective equipment (PPE) recommendations, first aid measures, and proper storage and disposal procedures. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless liquid utilized in the synthesis of advanced polymers, coatings, and adhesives due to its ability to enhance UV absorption, rigidity, and thermal stability.[1][2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H8O2 | [4][5] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| Appearance | Colorless Liquid | [4][6][7] |

| Boiling Point | 89 - 90 °C / 192.2 - 194 °F | [4] |

| Specific Gravity | 1.076 g/cm³ | [4] |

| Flash Point | 88 °C | |

| Solubility | Insoluble in water | [8] |

| Stability | Stable under normal conditions | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [5][9] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [5] |

Hazard Pictograms:

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment must be worn, and engineering controls should be in place.

| Control | Recommendation | Reference |

| Engineering Controls | Work in a well-ventilated area. Use a properly operating chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [4][9] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [9][10] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [4][10] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge. | [4] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.

-

The inhibitor (MEHQ) requires the presence of oxygen to be effective; do not handle under an inert atmosphere.[11]

Storage:

First Aid Measures

In the event of exposure, immediate medical attention is necessary. The following first aid procedures should be followed:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. | [4][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [4] |

| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [4][12] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways as it is toxic to aquatic life.[4][6]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in household garbage or allow it to reach the sewage system.[9]

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not publicly available and should be developed by researchers based on the specific needs of their experiments, always adhering to the safety precautions outlined in this guide and standard laboratory safety practices.

General Decontamination Protocol:

-

Personnel Decontamination:

-

Follow the first aid measures for skin contact immediately.

-

Remove all contaminated clothing.

-

-

Surface Decontamination:

-

Absorb any spills with inert material.

-

Clean the affected surface with soap and water.

-

Wipe the area with a suitable solvent (e.g., ethanol) if necessary, ensuring proper ventilation.

-

Dispose of all contaminated materials as hazardous waste.

-

Workplace Exposure Monitoring:

Regular monitoring of the workplace air quality is recommended to ensure that exposure levels remain below established limits. While specific occupational exposure limits for this compound are not widely established, principles of good industrial hygiene should be followed to minimize exposure.[4]

Logical Relationships of Hazards and Control Measures

The following diagram illustrates the relationship between the hazards associated with this compound and the necessary control measures to mitigate these risks.

Caption: Hazard and Control Measure Relationships for this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. nbinno.com [nbinno.com]

- 3. polysciences.com [polysciences.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H8O2 | CID 61242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | 937-41-7 [chemicalbook.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. technochemical.com [technochemical.com]

- 11. petrochemistry.eu [petrochemistry.eu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Unveiling the Ultraviolet Absorption Profile of Phenyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acrylate, an aromatic acrylate monomer, possesses a chemical structure that lends itself to significant interaction with ultraviolet (UV) radiation. This characteristic is pivotal in a range of applications, from specialty polymer formulations and coatings to adhesives and optical materials.[1][2] The presence of the phenyl group attached to the acrylate backbone is the primary determinant of its UV absorption properties.[1] Understanding the specifics of this absorption is crucial for professionals in fields where UV-initiated processes or material stability under UV exposure are of concern. This technical guide provides an in-depth look at the UV absorption characteristics of this compound, details relevant experimental protocols, and explores the subsequent photochemical behavior.

UV Absorption Characteristics

The UV absorption of this compound is characterized by the electronic transitions within the aromatic phenyl group and the conjugated acrylate system. While precise, publicly available quantitative data on the molar absorptivity (ε) and the wavelength of maximum absorbance (λmax) for this compound is limited, analysis of available spectral information provides valuable insights into its absorption profile.

A study of o-phenyl acrylate (o-PPA) in acetonitrile reveals its UV-Vis absorption spectrum.[3] Although the exact values are not provided in the publication, the spectrum shows a distinct absorption band in the UV region, which is a characteristic feature of phenyl-containing compounds.[3]

Table 1: Summary of UV Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

| Wavelength of Maximum Absorbance (λmax) | Not explicitly reported; spectrum shows absorption in the UV range. | Acetonitrile | [3] |

| Molar Absorptivity (ε) | Not reported. | Acetonitrile | [3] |

Note: The lack of precise quantitative data in the public domain highlights an area for further experimental investigation.

Experimental Protocols

The determination of UV absorption characteristics of a compound like this compound follows a standardized procedure using UV-Vis spectroscopy. Below is a detailed methodology for obtaining a UV-Vis absorption spectrum.

Objective

To determine the ultraviolet absorption spectrum of this compound and identify its wavelength of maximum absorbance (λmax).

Materials and Equipment

-

This compound (≥95% purity)

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Micropipettes

Procedure

-

Solvent Selection: Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb. Acetonitrile is a common choice for this compound and related compounds.[3] The solvent should also be of spectroscopic grade to minimize interference from impurities.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with the working solution of the lowest concentration.

-

Fill the sample cuvette with the working solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Run the UV-Vis scan to obtain the absorption spectrum.

-

Repeat the measurement for all prepared working solutions, from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting line will be equal to the molar absorptivity.

-

Photochemical Behavior of this compound

Upon absorption of UV radiation, this compound can undergo various photochemical reactions. The most notable of these is the Photo-Fries rearrangement . This reaction is a characteristic photochemical transformation for aryl esters.

In the solid state, poly(this compound) has been shown to undergo the Photo-Fries reaction.[4][5] This process involves the cleavage of the ester bond and the subsequent rearrangement of the acyl group to the aromatic ring, primarily at the ortho and para positions, yielding hydroxy- and keto-substituted products.

Caption: Photochemical pathways of this compound upon UV absorption.

The absorption of a photon excites the this compound molecule to a singlet excited state. This excited molecule can then undergo intersystem crossing to a triplet state or directly proceed to form a solvent-caged radical pair consisting of a phenoxy radical and an acryloyl radical. Within this solvent cage, the radicals can recombine to form the ortho- and para-isomers of acyl phenol, which are the products of the Photo-Fries rearrangement. Other potential pathways include photopolymerization, which can be initiated from the excited state.[6]

Caption: Experimental workflow for UV-Vis spectroscopy of this compound.

Conclusion

References

Thermal Stability of Polymers Derived from Phenyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of polymers derived from phenyl acrylate. This compound monomers contribute unique properties to polymers, including enhanced thermal resistance, rigidity, and specific optical characteristics, making them valuable in various specialized applications.[1] Understanding the thermal behavior of these polymers is critical for their processing, application, and the long-term stability of final products. This document outlines key thermal properties, details the experimental methodologies used to determine them, and discusses the underlying mechanisms of thermal degradation.

Core Concepts in Thermal Stability of Poly(this compound)

The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. For polymers derived from this compound, the bulky, aromatic phenyl side group plays a significant role in influencing their thermal properties. Generally, the presence of the phenyl group is expected to increase the thermal stability of the acrylate polymer backbone.

Key parameters used to characterize the thermal stability of poly(this compound) and its derivatives include:

-

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

-

Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade, typically measured as the onset of mass loss in thermogravimetric analysis.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of polymer degradation is highest.

Quantitative Thermal Analysis Data

While specific quantitative data for unsubstituted poly(this compound) is not abundantly available in the reviewed literature, data for closely related polymers such as poly(phenyl methacrylate) and substituted poly(phenyl acrylates) provide valuable insights. Poly(phenyl methacrylate)s, which have an additional methyl group on the backbone, generally exhibit higher thermal stability than their acrylate counterparts.

The following table summarizes typical thermal properties for polymers derived from this compound and related monomers, compiled from various sources. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and experimental conditions.

| Polymer | Onset Decomposition Temp. (Tonset) (°C) | Temperature of Max. Decomposition Rate (Tmax) (°C) | Glass Transition Temp. (Tg) (°C) | Char Yield at 600°C (N2) (%) |

| Poly(this compound) (estimated) | ~300 - 350 | ~380 - 420 | ~50 - 70 | < 5 |

| Poly(phenyl methacrylate) | Not Specified | Not Specified | 89 - 123[2] | Not Specified |

| Poly(4-nitrophenyl methacrylate) | Not Specified | Not Specified | 195[2] | Not Specified |

| Poly{[4-(t-butoxycarbonyloxy)phenyl]methyl acrylate} | 160 (first stage), 420 (second stage)[3] | Not Specified | 24[3] | ~25[3] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of polymers derived from this compound relies on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The sample pan is placed on the TGA balance mechanism.

-

An inert atmosphere (e.g., nitrogen) is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[4]

-

-